![molecular formula C14H28BrNO B562335 N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE CAS No. 107451-16-1](/img/no-structure.png)

N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE” is a complex organic compound. It is an alkyl halide, a class of compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms . This compound specifically has a bromine atom as the halogen .

Synthesis Analysis

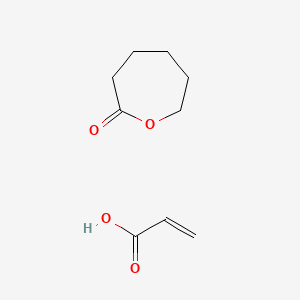

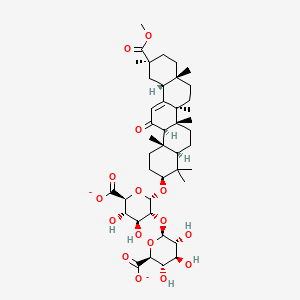

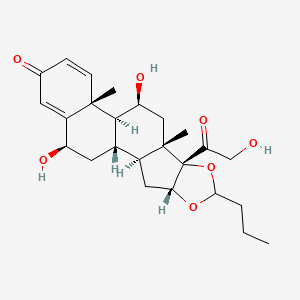

The synthesis of such compounds often involves the use of Grignard reagents, which have a formula RMgX where X is a halogen, and R is an alkyl or aryl group . The halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube . This process results in a mixture of amines formed together with their salts .Molecular Structure Analysis

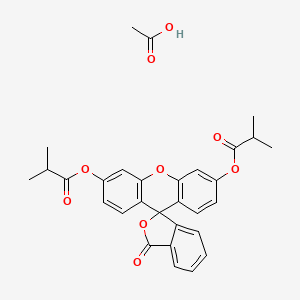

The molecular structure of this compound involves a nitrogen atom to which three alkyl groups are attached . These alkyl groups include a dimethyl group, a hexyl group, and a 2-[methacryloyl]ethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and sequential . The reaction doesn’t stop at a primary amine. The ethylamine also reacts with bromoethane - in the same two stages as before . In the first stage, a salt is formed . There is then the possibility of a reversible reaction between this salt and excess ammonia in the mixture .Physical And Chemical Properties Analysis

As an alkyl halide, this compound shares a single bond between the carbon and halogen atoms . The chemical reactivity of alkyl halides is frequently discussed using alkyl halide classifications to help discern patterns and trends .Mechanism of Action

properties

CAS RN |

107451-16-1 |

|---|---|

Molecular Formula |

C14H28BrNO |

Molecular Weight |

306.288 |

IUPAC Name |

hexyl-dimethyl-(4-methyl-3-oxopent-4-enyl)azanium;bromide |

InChI |

InChI=1S/C14H28NO.BrH/c1-6-7-8-9-11-15(4,5)12-10-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1 |

InChI Key |

NAVYADWLAOVFTL-UHFFFAOYSA-M |

SMILES |

CCCCCC[N+](C)(C)CCC(=O)C(=C)C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)